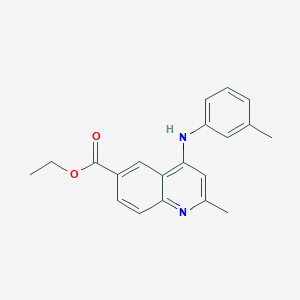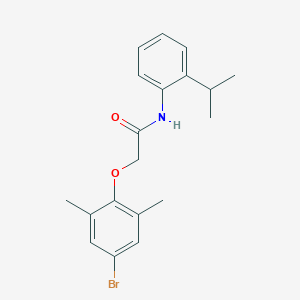
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family. It is a yellowish powder that is widely used in scientific research for its various properties.
作用机制
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate inhibits PKC by binding to the catalytic domain of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. Inhibition of PKC by this compound leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell growth. It also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has been shown to inhibit the activity of PKC in vitro and in vivo.
实验室实验的优点和局限性
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate has several advantages for lab experiments. It is a potent inhibitor of PKC, making it a valuable tool for studying the role of PKC in various cellular processes. It has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. However, this compound has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the biological activity of natural compounds. It also has limited solubility in water, which may limit its use in some experiments.
未来方向
There are several future directions for research on Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate. One potential direction is to study its potential as an anticancer agent in vivo. Another potential direction is to study its anti-inflammatory properties in animal models of inflammatory diseases. Additionally, further research could be done to optimize the synthesis method to improve the yield and purity of the compound. Finally, the structure-activity relationship of this compound could be explored to develop more potent and selective inhibitors of PKC.
合成方法
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate can be synthesized through a multistep process. The starting material is 2-methylquinoline-4-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 3-methylaniline to form the amide intermediate. Finally, the amide is reacted with ethyl chloroformate to yield this compound.
科学研究应用
Ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate is widely used in scientific research for its various properties. It is a potent inhibitor of protein kinase C (PKC), which is involved in many cellular processes such as cell growth, differentiation, and apoptosis. This compound has been shown to inhibit the growth of various cancer cell lines, making it a potential anticancer agent. It has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
属性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
ethyl 2-methyl-4-(3-methylanilino)quinoline-6-carboxylate |
InChI |
InChI=1S/C20H20N2O2/c1-4-24-20(23)15-8-9-18-17(12-15)19(11-14(3)21-18)22-16-7-5-6-13(2)10-16/h5-12H,4H2,1-3H3,(H,21,22) |
InChI 键 |
DCWDUGDJRYPWDE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2NC3=CC=CC(=C3)C)C |
规范 SMILES |
CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(2,4-dimethoxyphenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285086.png)
![N-(4-methoxyphenyl)-5-methyl-2-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285088.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
![7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285091.png)
![7-(4-hydroxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285092.png)
![2-(2-isopropylphenoxy)-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}acetamide](/img/structure/B285096.png)
![cyclohexyl (6-[(2-methoxyanilino)carbonyl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B285101.png)
![8-[(4-ethyl-1-piperazinyl)methyl]-7-hydroxy-3-(2-isopropylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B285103.png)
![2-{[3-(4-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-phenylacetamide](/img/structure/B285104.png)
![3-(2,4-dichlorobenzyl)-5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B285105.png)
![Ethyl 8-ethyl-4-{[4-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B285106.png)

![2-{[(4-Bromo-2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B285109.png)

